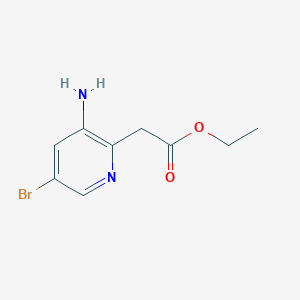
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is a chemical compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate typically involves the bromination of 2-pyridylacetic acid followed by amination. One common method includes the following steps:
Bromination: 2-pyridylacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-(3-bromo-2-pyridyl)acetic acid.
Esterification: The brominated product is then esterified using ethanol and a catalytic amount of sulfuric acid to form ethyl 2-(3-bromo-2-pyridyl)acetate.
Amination: Finally, the ester is subjected to amination using ammonia or an amine source under appropriate conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Ethyl 2-(3-hydroxy-5-bromo-2-pyridyl)acetate.
Oxidation: Ethyl 2-(3-nitro-5-bromo-2-pyridyl)acetate.
Reduction: Ethyl 2-(3-alkylamino-5-bromo-2-pyridyl)acetate.
Coupling: Ethyl 2-(3-aryl-5-bromo-2-pyridyl)acetate.
Scientific Research Applications
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and amino groups play crucial roles in its interaction with biological targets, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-bromo-2-pyridyl)acetate: Lacks the amino group, making it less versatile in biological applications.
Ethyl 2-(3-amino-2-pyridyl)acetate: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Ethyl 2-(3-amino-5-chloro-2-pyridyl)acetate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate is unique due to the presence of both the amino and bromine groups, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWBXRYWIYOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

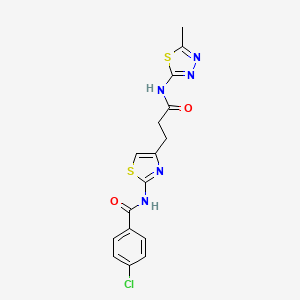
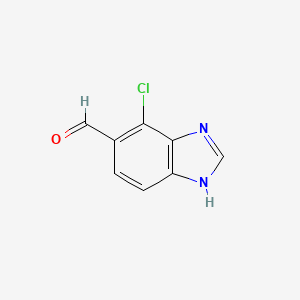
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)
![rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans](/img/structure/B2620160.png)

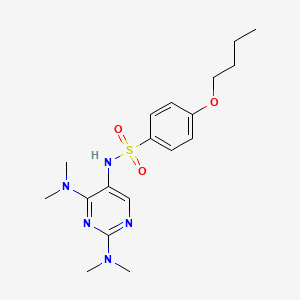
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)
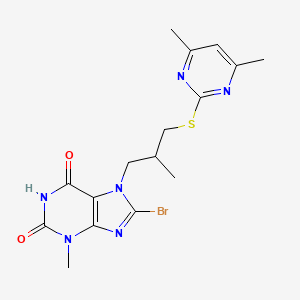
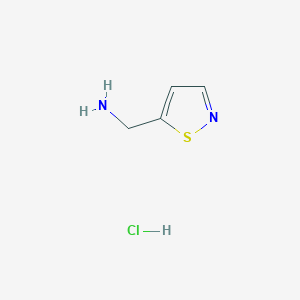
![5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2620171.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)
![3-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B2620173.png)
